molecular formula C15H13FN4OS B11283769 N-(3-Fluoro-4-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

N-(3-Fluoro-4-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

Cat. No.: B11283769
M. Wt: 316.4 g/mol
InChI Key: AHWOVCNEIOVCNZ-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide is a complex organic compound with a molecular formula of C15H13FN4OS. This compound features a unique structure that includes a fluorinated aromatic ring, an imidazo[4,5-B]pyridine moiety, and a sulfanylacetamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[4,5-B]pyridine core, followed by the introduction of the sulfanylacetamide group and the fluorinated aromatic ring. Key steps may include:

    Cyclization: Formation of the imidazo[4,5-B]pyridine ring through cyclization reactions involving appropriate precursors.

    Substitution: Introduction of the fluorinated aromatic ring via nucleophilic substitution reactions.

    Coupling: Attachment of the sulfanylacetamide group through coupling reactions, often facilitated by catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[4,5-B]pyridine ring or the sulfanylacetamide group.

    Substitution: The fluorinated aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(3-Fluoro-4-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazo[4,5-B]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. The fluorinated aromatic ring enhances the compound’s binding affinity and selectivity, while the sulfanylacetamide group contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluoro-4-methylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide
  • N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
  • N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1-2h-ylacetamide

Uniqueness

N-(3-Fluoro-4-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide stands out due to its unique combination of a fluorinated aromatic ring, an imidazo[4,5-B]pyridine core, and a sulfanylacetamide group. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H13FN4OS

Molecular Weight

316.4 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

InChI

InChI=1S/C15H13FN4OS/c1-9-4-5-10(7-11(9)16)18-13(21)8-22-15-19-12-3-2-6-17-14(12)20-15/h2-7H,8H2,1H3,(H,18,21)(H,17,19,20)

InChI Key

AHWOVCNEIOVCNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3)F

Origin of Product

United States

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